molecular formula C11H12N4O B2704109 4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 116482-02-1

4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2704109
CAS No.: 116482-02-1
M. Wt: 216.244
InChI Key: VCODNHFMRYELID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique pyrazoloquinoline structure, which imparts a range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one stands out due to its unique combination of amino and methyl groups, which enhance its chemical reactivity and biological activity. Its ability to modulate multiple signaling pathways makes it a promising candidate for further research and development .

Properties

IUPAC Name

4-amino-1-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15-11-6(5-13-15)10(12)9-7(14-11)3-2-4-8(9)16/h5H,2-4H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCODNHFMRYELID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC3=C(C(=O)CCC3)C(=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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